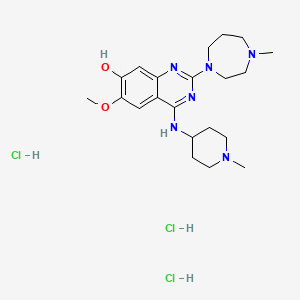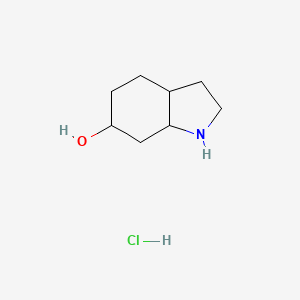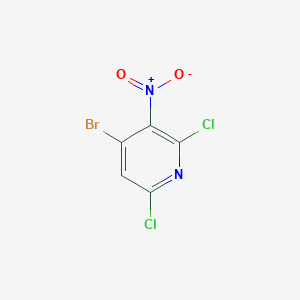
1,4-bis(4-bromo-2,5-dimethylphenyl)-2,5-dimethylbenzene
Übersicht
Beschreibung
4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’4’,1"-terphenyl: is a brominated aromatic compound with the molecular formula C18H12Br2 . This compound is characterized by its three benzene rings connected in a linear arrangement, with bromine atoms attached to the 4 and 4" positions and methyl groups at the 2, 2’, 2", 5, 5’, and 5" positions. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl typically involves the bromination of 2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the mixture in an organic solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of debrominated terphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules such as proteins and nucleic acids .
Medicine: Its brominated structure can be exploited for designing molecules with specific biological activities .
Industry: In the industrial sector, 4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl is used in the production of specialty chemicals, polymers, and advanced materials. It can also be used as an additive in the formulation of flame retardants .
Wirkmechanismus
The mechanism of action of 4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The methyl groups provide steric hindrance, affecting the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
4,4’-Dibromo-1,1’4’,1"-terphenyl: Similar structure but lacks the methyl groups.
2,2’,2",5,5’,5"-Hexamethyl-1,1’4’,1"-terphenyl: Similar structure but lacks the bromine atoms.
4,4’-Dichloro-2,2’,2",5,5’,5"-hexamethyl-1,1’4’,1"-terphenyl: Similar structure with chlorine atoms instead of bromine.
Uniqueness: 4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl is unique due to the presence of both bromine and methyl groups, which impart distinct chemical and physical properties. The bromine atoms enhance its reactivity in substitution and reduction reactions, while the methyl groups provide steric hindrance and influence its interaction with biological targets .
Eigenschaften
IUPAC Name |
1,4-bis(4-bromo-2,5-dimethylphenyl)-2,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Br2/c1-13-7-20(22-10-18(6)24(26)12-16(22)4)14(2)8-19(13)21-9-17(5)23(25)11-15(21)3/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKHYMZMLDLPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=C(C=C(C(=C2)C)Br)C)C)C3=C(C=C(C(=C3)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B8234402.png)

![Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B8234415.png)

